3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine
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Overview
Description
3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the nitro and oxadiazole groups through a series of substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The oxadiazole ring can participate in reduction reactions to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine involves its interaction with specific molecular targets. The nitro group and oxadiazole moiety can participate in various biochemical pathways, potentially leading to effects such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine: shares similarities with other piperidine derivatives and oxadiazole-containing compounds.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Oxadiazole Compounds: Compounds containing the 1,2,4-oxadiazole ring, such as 3-(2-nitrophenyl)-1,2,4-oxadiazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11(2)16-18-17(24-19-16)13-6-7-14(15(9-13)21(22)23)20-8-4-5-12(3)10-20/h6-7,9,11-12H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBCBOXFRPXSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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